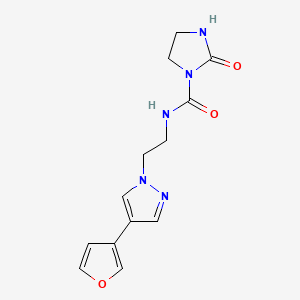

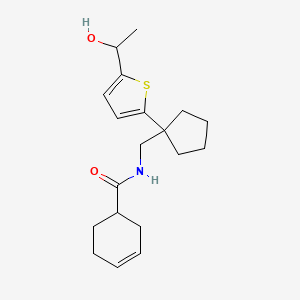

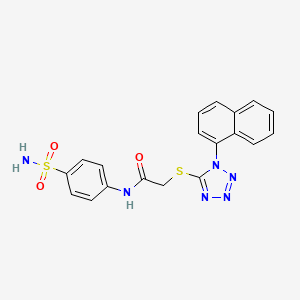

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic compound. It is a derivative of furan, which is a five-membered aromatic heterocycle containing one oxygen atom . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, they can participate in Diels–Alder/retro-Diels–Alder reactions with electron-poor alkynes to generate polysubstituted furans . The addition/oxidative cyclization of alkyl alkynoates with carbonyl compounds in the presence of metal can also lead to polysubstituted furans .Scientific Research Applications

Anticancer Research

Furan derivatives, such as the one , have been identified to possess anticancer properties . The compound’s structure, which includes a furan ring, is similar to other molecules that have shown efficacy in inhibiting cancer cell growth. Research into this compound could lead to the development of new chemotherapeutic agents that target specific cancer pathways.

Inhibitors for Enzymatic Reactions

The presence of the pyrazole moiety in the compound suggests potential as an inhibitor for various enzymatic reactions within biological systems . Pyrazoles are known to bind to the active sites of enzymes, potentially inhibiting their function, which can be useful in the treatment of diseases where enzyme regulation is disrupted.

Biological Probes

Compounds with complex structures, such as the one being analyzed, can serve as biological probes . They can be used to tag or label certain biological molecules, helping researchers to track or elucidate biological pathways and interactions within cells.

Development of Selective β-galactosidase Inhibitors

The compound’s structural similarity to known β-galactosidase inhibitors suggests its potential application in the development of selective inhibitors . These inhibitors can be used in research to study glycoprotein processing or in the development of treatments for disorders like lysosomal storage diseases.

Synthesis of Polynuclear Heterocyclic Structures

The compound’s functional groups make it a promising candidate for constructing polynuclear heterocyclic structures . These structures are significant in pharmaceutical chemistry for creating compounds with multiple rings, which can lead to drugs with enhanced efficacy and specificity.

Nonhydrolyzable Mimetics of Natural Tetrasaccharide SLeₓ

The compound could be used to create nonhydrolyzable mimetics of natural tetrasaccharides like SLeₓ . These mimetics have applications in studying cell adhesion processes, which are crucial in understanding various biological phenomena, including metastasis in cancer.

Phosphoinositide 3-Kinase Inhibition

Given the compound’s structural features, it may act as a phosphoinositide 3-kinase inhibitor . This application is particularly relevant in cancer research, as phosphoinositide 3-kinases play a role in cell growth and survival, and their inhibition is a therapeutic strategy in oncology.

Insulin Secretion Modulation

Compounds containing furan carboxylate structures have been shown to modulate insulin secretion . Research into this compound could contribute to the development of new treatments for diabetes by influencing insulin release from pancreatic β-cells.

Future Directions

The future of furan derivatives in the field of organic chemistry looks promising. They are important building blocks in organic synthesis and are found in a variety of natural products . With ongoing research and development, new methods for their synthesis and applications are likely to be discovered.

properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c19-12(18-5-3-15-13(18)20)14-2-4-17-8-11(7-16-17)10-1-6-21-9-10/h1,6-9H,2-5H2,(H,14,19)(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVCJDKUYJVYSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)

![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2890001.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2890004.png)